ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridines This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and various functional groups such as amino, chlorophenyl, and phenylethyl groups
Preparation Methods
The synthesis of ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.
Formation of the Pyran Ring: The pyran ring is formed through a cyclization reaction, often involving the use of acid catalysts.
Functional Group Introduction:
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenylethyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, its antioxidant properties may help in scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: This compound has a similar structure but contains a thieno ring instead of a pyrano ring.
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-3-oxo-2,3-dihydro-1H-pyrano[3,2-c]pyridine-3-carboxylate: This compound has a cyano group instead of a phenylethyl group.
The uniqueness of ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O4/c1-3-32-26(31)23-21(18-10-7-11-19(27)15-18)22-20(33-24(23)28)14-16(2)29(25(22)30)13-12-17-8-5-4-6-9-17/h4-11,14-15,21H,3,12-13,28H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEMVBHYQIBLNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)Cl)C(=O)N(C(=C2)C)CCC4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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